N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AB-FUBINACA 2’-indazole isomer: is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is an analytical reference standard primarily used for research and forensic applications . Synthetic cannabinoids are designed to mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component in cannabis .
Vorbereitungsmethoden
The preparation of AB-FUBINACA 2’-indazole isomer involves several synthetic routes and reaction conditions. The synthesis typically starts from a common precursor and involves steps such as alkylation, amidation, and purification by chromatography
Analyse Chemischer Reaktionen
AB-FUBINACA 2’-indazole isomer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
AB-FUBINACA 2’-indazole isomer is used in various scientific research applications, including:
Wirkmechanismus
AB-FUBINACA 2’-indazole isomer exerts its effects by acting as an agonist at cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite . The compound binds to these receptors and activates them, leading to a range of effects similar to those produced by THC.
Vergleich Mit ähnlichen Verbindungen
AB-FUBINACA 2’-indazole isomer is similar to other synthetic cannabinoids such as AB-CHMINACA, AB-PINACA, and 5F-AB-PINACA . it is unique in its specific structural configuration, which affects its binding affinity and potency at cannabinoid receptors. The 2’-indazole isomer differs from other isomers in the position of the alkyl substituent on the indazole ring, which can influence its pharmacological properties .
Similar Compounds
- AB-CHMINACA
- AB-PINACA
- 5F-AB-PINACA
Eigenschaften
Molekularformel |
C20H21FN4O2 |
---|---|
Molekulargewicht |
368.4 g/mol |
IUPAC-Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-5-3-4-6-16(15)24-25(18)11-13-7-9-14(21)10-8-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |
InChI-Schlüssel |
XFYTVZNCYIVYKQ-KRWDZBQOSA-N |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C1=C2C=CC=CC2=NN1CC3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.